molecular formula C28H30N4 B4617245 9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole

9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole

Cat. No. B4617245
M. Wt: 422.6 g/mol
InChI Key: FKMRLRUCQQTCKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole derivatives often involves starting from carbazole as the primary material. In one approach, carbazole reacts with ethyl chloroacetate, leading to ethyl 2-(9H-carbazole-9-yl)acetate, which, through subsequent reactions including semicarbazide reaction followed by cyclisation and Mannich condensation with piperazine, yields a series of novel derivatives. These reactions are characterized by UV, FT-IR, 1H-NMR, and MS spectral studies, alongside elemental analysis for structure characterization (Verma et al., 2022).

Molecular Structure Analysis

The molecular structure of 9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole derivatives is confirmed through various spectroscopic methods, including IR, NMR (1H, 13C), and mass spectrometry. These methods provide detailed insights into the compound's chemical environment, bond formations, and functional groups, laying the groundwork for understanding its chemical behavior and interactions (Asiri et al., 2010).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including Mannich condensation, which is pivotal in the synthesis of complex molecules. These reactions extend the utility of carbazole compounds by introducing functional groups that affect their chemical properties, such as solubility, reactivity, and biological activity. The specific chemical properties of these derivatives are determined by their functional groups, which can be tailored to desired applications (Sharma et al., 2014).

Physical Properties Analysis

The physical properties of 9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. Spectroscopic analysis, including X-ray crystallography, provides insight into the compound's solid-state structure, which is crucial for understanding its stability, packing, and interaction potential in various environments (Kant et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for further functionalization, are essential for developing applications in materials science, pharmaceuticals, and chemical synthesis. The ability to undergo specific reactions, such as cycloadditions or nucleophilic substitutions, showcases the versatility of carbazole derivatives in chemical synthesis and modification for targeted functionalities (Fall et al., 2020).

Scientific Research Applications

Synthesis and Characterization

A significant aspect of the research on this compound involves its synthesis and characterization. Novel carbazole derivatives, including those related to "9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole," have been synthesized and characterized for their potential in scientific applications. These derivatives were synthesized through a series of chemical reactions starting from carbazole, highlighting their chemical versatility and potential for modifications to enhance their biological and photophysical properties (Sharma, Kumar, & Pathak, 2014), (Verma, Awasthi, & Jain, 2022).

Biological and Antimicrobial Activities

These compounds have been evaluated for their biological activities, particularly their antibacterial, antifungal, and anticancer properties. Certain derivatives exhibited significant activity against specific strains of bacteria and fungi, as well as against human breast cancer cell lines, indicating their potential for development into therapeutic agents (Sharma, Kumar, & Pathak, 2014).

Photophysical Investigation

The photophysical properties of certain derivatives, such as Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), have been investigated. These studies focused on the transition dipole moment, extinction coefficient, Stokes shift, and fluorescence quantum yield, providing insights into their potential use as probes for determining the critical micelle concentrations of surfactants in organized media, as well as their application in antibacterial activities (Alsharif, Mukhtar, Asiri, & Khan, 2018).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of carbazole derivatives, including the influence of different acceptor groups and copolymerization, has highlighted their potential applications in materials science. These studies have shown how modifications to the carbazole structure can significantly impact the optical and electronic properties of these compounds, making them suitable for use in dye-sensitized solar cells and other photovoltaic devices (Degbia et al., 2016).

Antioxidant and Cytotoxic Agents

The synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, which are structurally related to the core compound , has shown potential as antioxidant and cytotoxic agents. These compounds were evaluated for their free radical scavenging abilities and cytotoxic effects against cancer cell lines, suggesting their utility in developing novel therapeutic agents (Mistry, Patel, Keum, & Kim, 2016).

properties

IUPAC Name

9-ethyl-3-[[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4/c1-2-32-27-10-6-4-8-24(27)25-17-21(11-12-28(25)32)19-30-13-15-31(16-14-30)20-22-18-29-26-9-5-3-7-23(22)26/h3-12,17-18,29H,2,13-16,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMRLRUCQQTCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CNC5=CC=CC=C54)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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